9-Chlorotriptycene
Description
Properties
CAS No. |
793-40-8 |
|---|---|
Molecular Formula |
C20H13Cl |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-chloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H13Cl/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
InChI Key |
ZTEWLSXIOIOWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Chlorotriptycene typically involves the chlorination of triptycene. One common method is the reaction of triptycene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9-Chlorotriptycene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 9-hydroxytriptycene.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding quinones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce this compound to form triptycene.
Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Chlorotriptycene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chlorotriptycene involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as catalysts in various chemical reactions, facilitating the formation of desired products by lowering the activation energy . The unique structure of this compound allows it to engage in specific molecular interactions, such as hydrogen bonding and nonbonding interactions, which contribute to its reactivity and functionality .
Comparison with Similar Compounds
Comparison with Similar Triptycene Derivatives
Structural and Functional Group Comparisons
Reactivity and Electronic Effects
- This compound : The chlorine atom’s electron-withdrawing nature enhances electrophilic substitution reactivity at adjacent positions, making it useful in cross-coupling reactions . Its rigid structure also stabilizes transition states in host-guest chemistry .
- 9-Methyltriptycene: The methyl group’s electron-donating effect increases solubility in nonpolar solvents, favoring applications in polymer matrices and liquid crystals .
- Triptycene-9,10-dicarboxaldehyde : Aldehyde groups enable Schiff base formation and coordination chemistry, useful in supramolecular sensors .
Key Research Findings
- Synthetic Utility : this compound is synthesized via Friedel-Crafts alkylation or halogenation of parent triptycene, with yields optimized for high-throughput diversification .
- Thermodynamic Stability : Computational studies suggest that chloro-substituted triptycenes exhibit higher thermal stability compared to methyl derivatives, attributed to stronger C–Cl bond dissociation energies .
Q & A
Basic: How can 9-Chlorotriptycene be synthesized, and what analytical techniques confirm its structural integrity?
Methodological Answer:
this compound is typically synthesized via Diels-Alder reactions between chloro-substituted anthracene derivatives and quinone intermediates. A validated protocol involves reacting 9-chloroanthracene with benzyne under controlled thermal conditions (e.g., refluxing in diglyme). Post-synthesis, structural confirmation requires 1H/13C NMR to verify aromatic proton environments and chlorine substitution patterns, complemented by X-ray crystallography for unambiguous stereochemical assignment . Mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Column chromatography using silica gel with hexane/ethyl acetate gradients (9:1 to 4:1) is standard for isolating this compound. Recrystallization from ethanol or toluene further enhances purity. Thin-layer chromatography (TLC) with UV visualization monitors separation efficiency, while melting point analysis confirms crystalline purity . For trace impurities, preparative HPLC with a C18 column is recommended .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s electronic properties?
Methodological Answer:
UV-Vis spectroscopy identifies π→π* transitions in the anthracene backbone (absorption peaks ~250–400 nm). Fluorescence spectroscopy assesses emission properties, which are sensitive to substituent effects. Cyclic voltammetry quantifies redox behavior, particularly the influence of the chlorine substituent on electron-withdrawing capacity .
Advanced: How can researchers design experiments to study this compound’s reactivity in host-guest systems?
Methodological Answer:
Design competitive binding assays using NMR titration (e.g., with crown ethers or cyclodextrins) to quantify association constants (Ka). Variables include solvent polarity, temperature, and guest molecule size. Control experiments should assess steric hindrance from the chlorine substituent. Density Functional Theory (DFT) simulations predict binding energies and complement empirical data .
Advanced: How should contradictions in crystallographic vs. spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotational isomerism) undetected by crystallography. Employ variable-temperature NMR to probe conformational flexibility. Cross-validate with molecular dynamics simulations to reconcile static (X-ray) and dynamic (NMR) data . Rigorous error analysis (e.g., R-factor comparisons in crystallography) is essential .
Advanced: What computational approaches validate this compound’s electronic structure for optoelectronic applications?
Methodological Answer:
Time-Dependent DFT (TD-DFT) models excited-state properties, while Hückel Molecular Orbital (HMO) theory approximates π-electron distributions. Compare computed UV-Vis spectra with experimental data to refine basis sets (e.g., B3LYP/6-31G*). For charge transport studies, Marcus theory evaluates reorganization energies .
Advanced: How to investigate mechanistic pathways in this compound’s electrophilic substitution reactions?
Methodological Answer:
Use isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) to distinguish between SEAr and radical mechanisms. Monitor reaction intermediates via in-situ IR spectroscopy . Hammett plots correlate substituent effects with reaction rates, while Eyring analysis elucidates activation parameters .
Advanced: What strategies optimize this compound as a building block for supramolecular polymers?
Methodological Answer:
Functionalize the triptycene scaffold via Sonogashira coupling or Suzuki-Miyaura reactions to introduce hydrogen-bonding or π-stacking motifs. Characterize polymerization efficiency using GPC and SAXS . Compare mechanical properties (e.g., Young’s modulus) with non-chlorinated analogs to isolate substituent effects .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Use fume hoods and nitrile gloves to avoid dermal exposure. Chlorinated aromatics may release HCl upon decomposition; neutralize spills with sodium bicarbonate. Store under inert gas (argon) to prevent oxidation. Consult GHS hazard data (e.g., acute toxicity, environmental persistence) from reliable SDS sources .
Advanced: How to optimize synthetic yields of this compound under scalable conditions?
Methodological Answer:
Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). Microwave-assisted synthesis reduces reaction times. Monitor byproducts via GC-MS and implement continuous-flow reactors for improved heat/mass transfer. Compare batch vs. flow yields statistically (ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
